2,4-dibromo-6-[(E)-(2-{5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-hydroxybenzaldehyde 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes bromine, hydroxyl, and triazole groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-2-hydroxybenzaldehyde 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone typically involves multiple steps. The initial step often includes the bromination of 2-hydroxybenzaldehyde to form 3,5-dibromo-2-hydroxybenzaldehyde. This intermediate is then reacted with 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent hydrazone formation under controlled conditions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-hydroxybenzaldehyde 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include quinones, reduced hydrazine derivatives, and various substituted benzaldehyde derivatives .
Scientific Research Applications
3,5-Dibromo-2-hydroxybenzaldehyde 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dibromo-2-hydroxybenzaldehyde 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups allow it to form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The triazole ring can interact with various enzymes and receptors, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-hydroxybenzaldehyde
- 5-Bromo-2-hydroxybenzaldehyde
- 3,5-Dibromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-ylidene)hydrazone
Uniqueness
3,5-Dibromo-2-hydroxybenzaldehyde 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone is unique due to its combination of bromine, hydroxyl, and triazole groups, which provide it with distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C15H12Br2N6OS |
---|---|
Molecular Weight |
484.2 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[[3-(pyridin-2-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C15H12Br2N6OS/c16-10-5-9(13(24)12(17)6-10)7-19-21-14-20-15(23-22-14)25-8-11-3-1-2-4-18-11/h1-7,24H,8H2,(H2,20,21,22,23)/b19-7+ |
InChI Key |
IJKCYDKZWBNJQW-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)CSC2=NNC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NNC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.